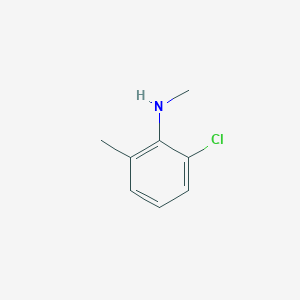
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a chemical compound that features a lithium cation and a thiadiazole ring substituted with a difluoromethyl group and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the difluoromethylation of a thiadiazole precursor. One common method includes the reaction of 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the lithium salt of the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include the purification of the final product through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid: The parent compound without the lithium cation.
4-(Trifluoromethyl)-1,2,3-thiadiazole-5-carboxylate: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1,2,3-thiadiazole-5-carboxylate: A compound with a methyl group instead of a difluoromethyl group.
Uniqueness
Lithium(1+) 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the lithium cation, which can influence the compound’s solubility and reactivity. The difluoromethyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.
特性
分子式 |
C4HF2LiN2O2S |
|---|---|
分子量 |
186.1 g/mol |
IUPAC名 |
lithium;4-(difluoromethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C4H2F2N2O2S.Li/c5-3(6)1-2(4(9)10)11-8-7-1;/h3H,(H,9,10);/q;+1/p-1 |
InChIキー |
YNEZQHCJHSUWGL-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1(=C(SN=N1)C(=O)[O-])C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)



![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)



![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

